molecular formula C8H9NO2S2 B13475470 3-(Methylsulfonyl)benzothioamide

3-(Methylsulfonyl)benzothioamide

Cat. No.: B13475470
M. Wt: 215.3 g/mol
InChI Key: ZMMHNKWMJYVZAZ-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzothioamide is an organic compound that belongs to the class of benzothioamides. This compound is characterized by the presence of a benzene ring substituted with a thioamide group and a methylsulfonyl group. Benzothioamides are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)benzothioamide typically involves the introduction of a thioamide group into a benzene ring substituted with a methylsulfonyl group. One common method is the thionation of a corresponding amide using sulfurization agents. For instance, the reaction of a methylsulfonyl-substituted benzamide with Lawesson’s reagent or phosphorus pentasulfide (P2S5) can yield the desired thioamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale thionation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and solventless conditions can enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)benzothioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thioamide group can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzothioamides depending on the electrophile used.

Scientific Research Applications

3-(Methylsulfonyl)benzothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)benzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonyl)benzothioamide is unique due to the combination of the methylsulfonyl and thioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C8H9NO2S2

Molecular Weight

215.3 g/mol

IUPAC Name

3-methylsulfonylbenzenecarbothioamide

InChI

InChI=1S/C8H9NO2S2/c1-13(10,11)7-4-2-3-6(5-7)8(9)12/h2-5H,1H3,(H2,9,12)

InChI Key

ZMMHNKWMJYVZAZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=S)N

Origin of Product

United States

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